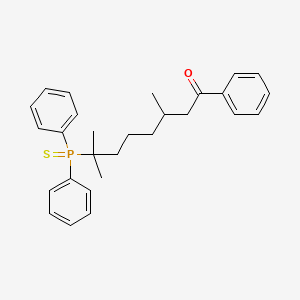
7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is a complex organic compound that features a unique combination of phenyl, dimethyl, and diphenylphosphinothioyl groups attached to an octanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Octanone Backbone: Starting with a suitable octanone precursor, such as 3,7-dimethyl-1-octanone, the phenyl group can be introduced via Friedel-Crafts acylation.
Introduction of the Diphenylphosphinothioyl Group: The diphenylphosphinothioyl group can be introduced through a reaction with diphenylphosphinothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,7-dimethyl-1-octanone: Lacks the diphenylphosphinothioyl group, which may result in different chemical properties and reactivity.
3,7-Dimethyl-7-(diphenylphosphinothioyl)-1-octanone: Lacks the phenyl group, potentially affecting its interactions and applications.
Uniqueness
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is unique due to the presence of both phenyl and diphenylphosphinothioyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its reactivity and broaden its range of applications compared to similar compounds.
Properties
CAS No. |
828282-66-2 |
|---|---|
Molecular Formula |
C28H33OPS |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
7-diphenylphosphinothioyl-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C28H33OPS/c1-23(22-27(29)24-15-7-4-8-16-24)14-13-21-28(2,3)30(31,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,23H,13-14,21-22H2,1-3H3 |
InChI Key |
JTXXVFDRLXCBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


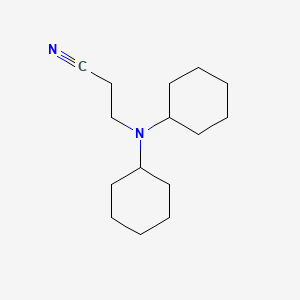
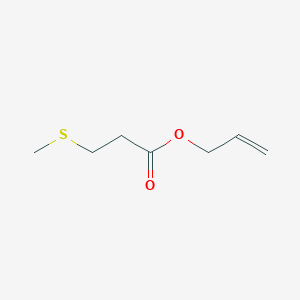
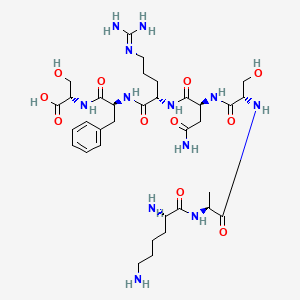
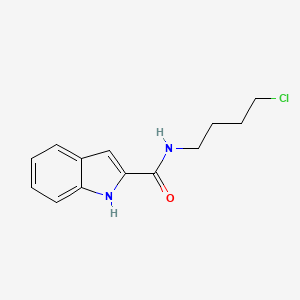
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
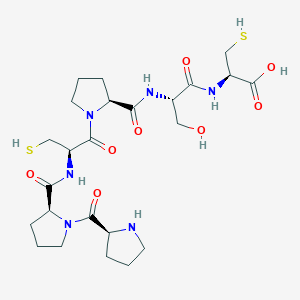
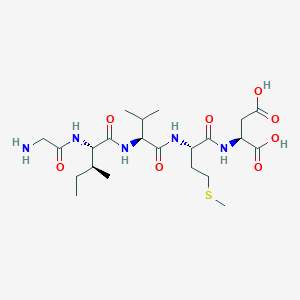
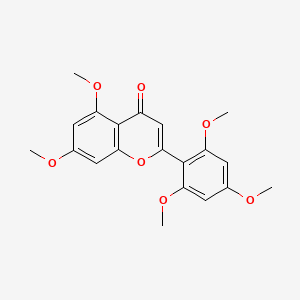
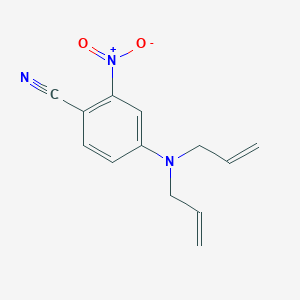
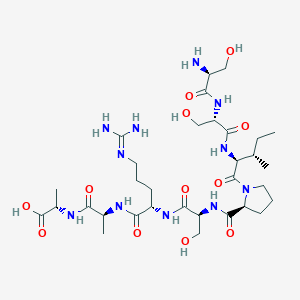

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
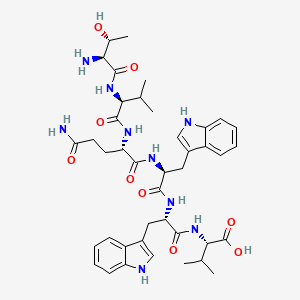
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
